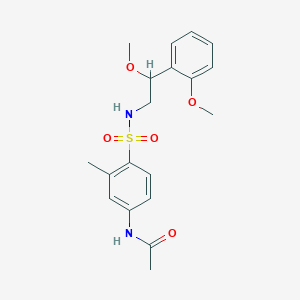

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1788847-26-6 |

| Molecular Formula | C19H24N2O5S |

| Molecular Weight | 392.5 g/mol |

The presence of a sulfamoyl group, methoxy groups, and a phenyl ring contributes to its biological activity by enhancing interactions with various biological targets.

Mode of Action

The mode of action of this compound involves several biochemical pathways:

- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The phenyl and isobutyramide moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity and modulating biochemical pathways.

Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for assessing the bioavailability of this compound. Its pharmacokinetic profile is essential for determining its therapeutic efficacy and safety.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally related to this compound. Key findings include:

- In vitro Studies : Compounds with similar functional groups have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines.

- Mechanistic Insights : The presence of the sulfamoyl group facilitates interactions with proteins involved in critical signaling pathways related to cell survival and apoptosis. For instance, these compounds may inhibit specific kinases essential for tumor growth.

Case Studies

-

Study on Antitumor Efficacy :

- Objective : To evaluate the antitumor effects of this compound in breast cancer cell lines.

- Methodology : Cell viability assays were conducted using MTT assays.

- Results : The compound exhibited a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Mechanistic Study :

- Objective : To elucidate the molecular mechanisms underlying the compound's biological effects.

- Findings : The compound was found to modulate key apoptotic pathways, leading to enhanced cell death in tumor cells compared to controls.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies indicate that compounds structurally similar to N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exhibit antitumor properties . For instance, derivatives containing similar functional groups have demonstrated effectiveness in inhibiting cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential role in cancer therapy.

The mechanism through which this compound exerts its biological effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. The sulfamoyl group is particularly important as it may facilitate interactions with proteins involved in these pathways, inhibiting specific kinases crucial for tumor growth and survival.

Pharmacological Properties

The pharmacokinetics of this compound are critical for understanding its bioavailability and therapeutic efficacy. Studies on absorption, distribution, metabolism, and excretion (ADME) properties reveal that the compound's stability and action can be influenced by environmental factors such as pH and temperature.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form an acid chloride, which is then reacted with 4-aminophenylsulfonamide under basic conditions.

Common reagents used include:

- Thionyl chloride

- Triethylamine

- Dichloromethane

These reagents facilitate the formation of the desired product while ensuring high yields through optimized reaction conditions.

Types of Reactions

The compound undergoes various chemical reactions:

- Oxidation: Methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction: Nitro groups can be reduced to amines.

- Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of sulfamoylated compounds similar to this compound, researchers found that these compounds inhibited the proliferation of breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Case Study 2: Pharmacokinetic Profiling

A pharmacokinetic study assessed the absorption and metabolic pathways of the compound in vivo, revealing that it had favorable bioavailability and a half-life suitable for therapeutic applications.

Propriétés

IUPAC Name |

N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]-3-methylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-13-11-15(21-14(2)22)9-10-19(13)27(23,24)20-12-18(26-4)16-7-5-6-8-17(16)25-3/h5-11,18,20H,12H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLRBLIZMGJYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.